

Propazine (CAS No. 139-40-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Propazine

Cat. No.: B092685

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Abstract

Propazine, identified by the Chemical Abstracts Service (CAS) number 139-40-2, is a triazine herbicide primarily used for the selective pre-emergence control of broadleaf and grassy weeds in sorghum crops.[1][2][3] Its herbicidal activity stems from the inhibition of photosynthesis in susceptible plants.[4][5] This technical guide provides an in-depth overview of **propazine**, including its molecular structure, physicochemical properties, toxicological profile, and established analytical methodologies. Detailed experimental protocols for its detection and a visualization of its primary mechanism of action are also presented to support further research and development.

Chemical Identity and Molecular Structure

Propazine is chemically known as 6-chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine.[1] It belongs to the triazine class of herbicides.[4]

Molecular Formula: C₉H₁₆ClN₅[6][7]

Molecular Weight: 229.71 g/mol [3][7][8][9]

SMILES String:CC(C)Nc1nc(Cl)nc(NC(C)C)n1[9][10]

InChI Key:WJNRPILHGGKWCK-UHFFFAOYSA-N[6][9][10]

Molecular Structure:

Caption: 2D Molecular Structure of **Propazine**.

Physicochemical Properties

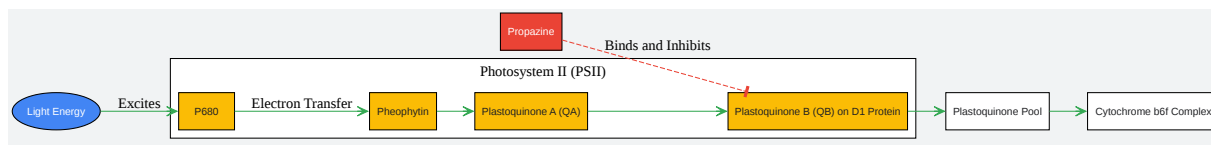
Propazine is a colorless, crystalline solid.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Melting Point	212-214 °C	[1][2]
Water Solubility	5 - 8.6 mg/L at 20-22 °C	[1][2][8]
Vapor Pressure	2.9×10^{-8} mmHg at 20 °C	[2]
Octanol/Water Partition Coefficient (logP)	2.93	[10]
Adsorption Coefficient (Koc)	154	[1]

Mechanism of Action and Signaling Pathways

Herbicidal Activity: Inhibition of Photosynthesis

The primary mechanism of action for **propazine** as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII) in plants.^{[4][5]} **Propazine** binds to the D1 protein in the PSII complex, specifically at the QB binding site. This binding blocks the electron transport chain, preventing the transfer of electrons from plastoquinone A (QA) to plastoquinone B (QB). The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death.

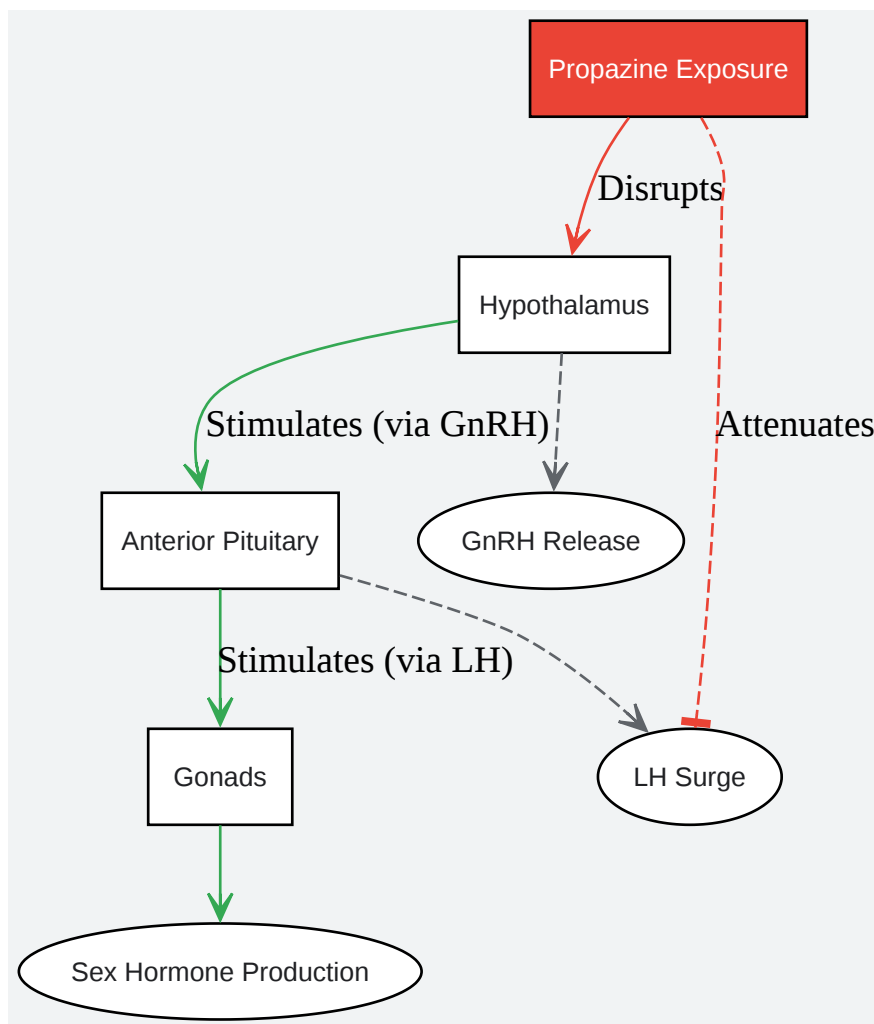


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Caption: **Propazine's** Inhibition of Photosynthetic Electron Transport.

Toxicological Pathways: Neuroendocrine Disruption

In mammals, **propazine** is considered a potential endocrine-disrupting chemical.[2] It shares a common mechanism of toxicity with other chlorotriazines, such as atrazine and simazine, involving the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[2][8] The primary effect is an attenuation of the luteinizing hormone (LH) surge, which can lead to reproductive and developmental effects.[8]



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Caption: Conceptual Diagram of **Propazine's** Neuroendocrine Disruption.

Metabolism

While detailed metabolism studies for **propazine** are limited, it is known to undergo metabolic transformation.[4] The primary routes of metabolism involve N-dealkylation of the isopropyl side chains and hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[11] This results in metabolites such as 2-hydroxy**propazine** and desisopropyl hydroxy**propazine**.[2]

Toxicological Summary

Propazine exhibits low acute oral and dermal toxicity.[4] The available toxicological data is summarized in Table 2.

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	>3,840 mg/kg	[1]
Acute Dermal LD50	Rabbit	>2,000 mg/kg	[1]
Acute Inhalation LC50	Rat	>2.04 mg/L	[1]
Carcinogenicity	Rat	Evidence of mammary gland tumors in females at high doses	[2]
Genotoxicity	In vitro	No evidence of genotoxicity	[4]

Experimental Protocols

Analytical Method for Propazine in Water by GC-MS

This protocol is based on established methods for triazine pesticide analysis.[4][9][12]

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of deionized water.
- Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
- Dry the cartridge by passing air or nitrogen through it for 10 minutes.
- Elute the trapped analytes with 5-10 mL of a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **propazine** (e.g., m/z 229, 214, 186).

3. Quantification

- Prepare a series of calibration standards of **propazine** in the final extraction solvent.
- Analyze the standards and samples under the same GC-MS conditions.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **propazine** in the sample by comparing its peak area to the calibration curve.

General Protocol for Propazine Detection by ELISA

This is a general protocol that can be adapted for a competitive ELISA to detect **propazine**.

1. Plate Coating

- Coat the wells of a 96-well microtiter plate with a **propazine**-protein conjugate (e.g., **propazine**-BSA) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

- Incubate overnight at 4 °C.

- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking

- Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

- Incubate for 1-2 hours at room temperature.

- Wash the plate as described above.

3. Competitive Reaction

- Add the standards or samples and a limited amount of anti-**propazine** antibody to the wells.

- Incubate for 1-2 hours at room temperature. During this incubation, free **propazine** in the sample will compete with the coated **propazine**-protein conjugate for binding to the antibody.

4. Detection

- Wash the plate to remove unbound antibodies and sample components.

- Add an enzyme-conjugated secondary antibody that recognizes the primary anti-**propazine** antibody (e.g., HRP-conjugated anti-rabbit IgG).

- Incubate for 1 hour at room temperature.

- Wash the plate thoroughly.

5. Substrate Addition and Measurement

- Add a suitable substrate for the enzyme (e.g., TMB for HRP).

- Allow the color to develop.

- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal will be inversely proportional to the concentration of **propazine** in the sample.

Conclusion

Propazine remains a significant compound in agricultural applications and environmental monitoring. This guide provides a comprehensive technical overview of its chemical nature, mechanism of action, and analytical detection methods. The detailed information and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and management of this herbicide. Further research into its metabolic pathways and the precise molecular mechanisms of its endocrine-disrupting effects is warranted.

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